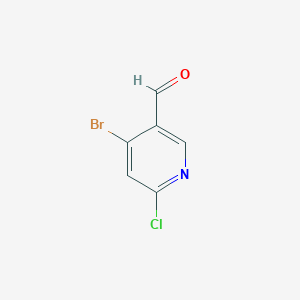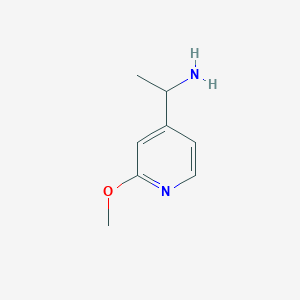
2-(6-Bromopyridin-2-yl)acetic acid
Overview
Description
The compound "2-(6-Bromopyridin-2-yl)acetic acid" is a brominated pyridine derivative with an acetic acid functional group. While the specific compound is not directly discussed in the provided papers, related brominated pyridine compounds and their chemistry can offer insights into its properties and potential reactivity. For instance, the synthesis of related compounds such as 2-bromo-6-isocyanopyridine has been reported to be efficient and stable, suggesting that brominated pyridines can be versatile intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve a high yield . Similarly, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from dihydroxy-isonicotinic acid demonstrates the potential for multi-step synthetic routes to introduce bromine into the pyridine ring . These methods could potentially be adapted for the synthesis of "2-(6-Bromopyridin-2-yl)acetic acid".
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the influence of the bromine atom on the geometry of the molecule. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is shown to be electron-withdrawing, affecting the bond angles around the substituents . This could imply that in "2-(6-Bromopyridin-2-yl)acetic acid", the presence of the bromine atom might similarly influence the molecular geometry and electronic properties.
Chemical Reactions Analysis
Brominated pyridines are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The study on 2-bromo-6-isocyanopyridine highlights its utility in multicomponent chemistry, where it can act as a convertible isocyanide . This suggests that "2-(6-Bromopyridin-2-yl)acetic acid" could also be a candidate for reactions that require a nucleophilic bromine-containing compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be inferred from related compounds. For instance, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid reveals intermolecular hydrogen bonding, which could also be present in "2-(6-Bromopyridin-2-yl)acetic acid" due to the acetic acid moiety . The electron-withdrawing nature of the bromine atom, as seen in other brominated compounds, would likely affect the acidity of the acetic acid group and potentially the solubility and melting point of the compound .
Scientific Research Applications
Reactivity in Brominated Pyridines
2-(6-Bromopyridin-2-yl)acetic acid shows reactivity characteristic of brominated pyridines. For instance, the study by Wibaut, Haayman, and Dijk (2010) demonstrated the formation of 2-hydroxy-6-bromopyridine by the action of various acids, including acetic acid, on 2,6-dibromopyridine, which could indicate similar reactivity patterns in related compounds (Wibaut, Haayman, & Dijk, 2010).
Crystal Structure Studies
Fluroxypyr, a pyridine herbicide structurally similar to 2-(6-Bromopyridin-2-yl)acetic acid, demonstrates complex hydrogen bonding and π–π interactions, as illustrated by Park et al. (2016). Such interactions might be relevant in understanding the structural properties of 2-(6-Bromopyridin-2-yl)acetic acid (Park, Choi, Kwon, & Kim, 2016).
Synthesis of C-Nucleosides
Urban et al. (2006) developed a methodology for preparing 6-substituted pyridin-2-yl C-nucleosides, using a related compound, 2-lithio-6-bromopyridine. This methodology could potentially be applied or adapted for compounds like 2-(6-Bromopyridin-2-yl)acetic acid (Urban, Pohl, Klepetářová, & Hocek, 2006).
Electrocatalytic Carboxylation
A study by Feng et al. (2010) on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, could provide insights into similar reactions involving 2-(6-Bromopyridin-2-yl)acetic acid, given the structural similarities (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Imidazoles
Sonyanaik et al. (2018) described a solvent-free synthesis of 2,4,5-trisubstituted imidazoles using a catalyst that includes acetic acid functionalized poly(4-vinylpyridinium) bromide. This suggests possible catalytic roles for related compounds in similar syntheses (Sonyanaik, Ashok, Rambabu, Ravi, Kurumanna, Madhu, & Sakram, 2018).
Suzuki–Miyaura Coupling
The study by Mcmillan, Mcnab, and Reed (2007) on the Suzuki–Miyaura coupling of 2-bromopyridine might offer relevant insights into how 2-(6-Bromopyridin-2-yl)acetic acid could behave in similar coupling reactions (Mcmillan, Mcnab, & Reed, 2007).
Copper Complexes
Research by Smolentsev (2017) on copper complexes with N-(6-methylpyridin-2-yl)acetamide ligands highlights the significance of pyridine-substituted amides in chelating properties, which could be extrapolated to understand the binding characteristics of 2-(6-Bromopyridin-2-yl)acetic acid (Smolentsev, 2017).
Safety and Hazards
properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQWPHKCEJPCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676537 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)acetic acid | |
CAS RN |
1093879-46-9 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

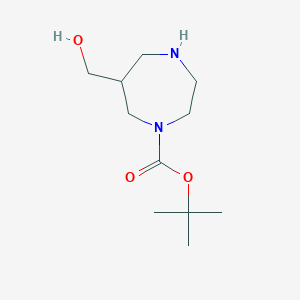

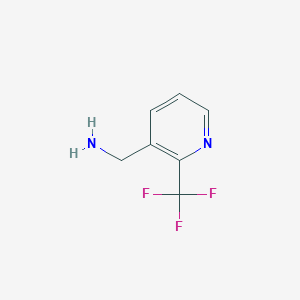

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
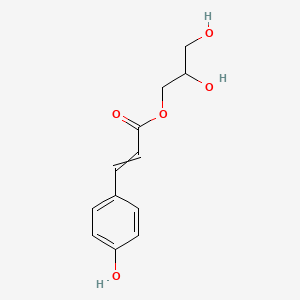
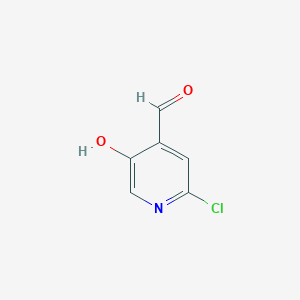
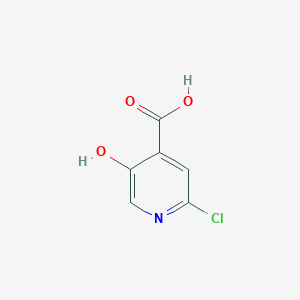
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)

